Quizartinib Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Technical Guide: Quizartinib as a Selective FLT3 Inhibitor in AML Therapy

Introduction and Clinical Significance

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of immature myeloid blasts in the bone marrow. With a global incidence of 3–5 cases per 100,000 individuals and a median age of onset of approximately 65–68 years, AML represents a significant therapeutic challenge due to its molecular heterogeneity and high relapse rate [1] [2]. FMS-like tyrosine kinase 3 (FLT3) mutations are among the most common genetic alterations in AML, present in approximately 30% of newly diagnosed cases [1] [2]. The internal tandem duplication (ITD) mutation in FLT3 (FLT3-ITD) occurs in approximately 25% of AML cases and is considered a driver mutation associated with high leukemic burden, increased relapse risk, and poor overall survival [1] [3]. FLT3-ITD leads to constitutive activation of the FLT3 receptor, resulting in ligand-independent activation of downstream signaling pathways that promote leukemic cell proliferation, impair differentiation, and confer resistance to apoptosis [1].

Quizartinib (AC220), marketed under the brand name Vanflyta, is a second-generation, highly potent, and selective type II FLT3 inhibitor. It was developed specifically to target FLT3-ITD mutations with improved pharmacokinetics and reduced off-target toxicity compared to first-generation inhibitors [1] [2] [4]. Quizartinib has received regulatory approval in multiple regions, including the United States, European Union, and Japan, for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML in combination with chemotherapy, and as maintenance monotherapy following consolidation chemotherapy [1] [4] [5]. This whitepaper provides a comprehensive technical overview of quizartinib's mechanism of action, biochemical properties, cellular effects, and resistance mechanisms for researchers and drug development professionals.

Biochemical Mechanism of Action

Molecular Structure and Binding Characteristics

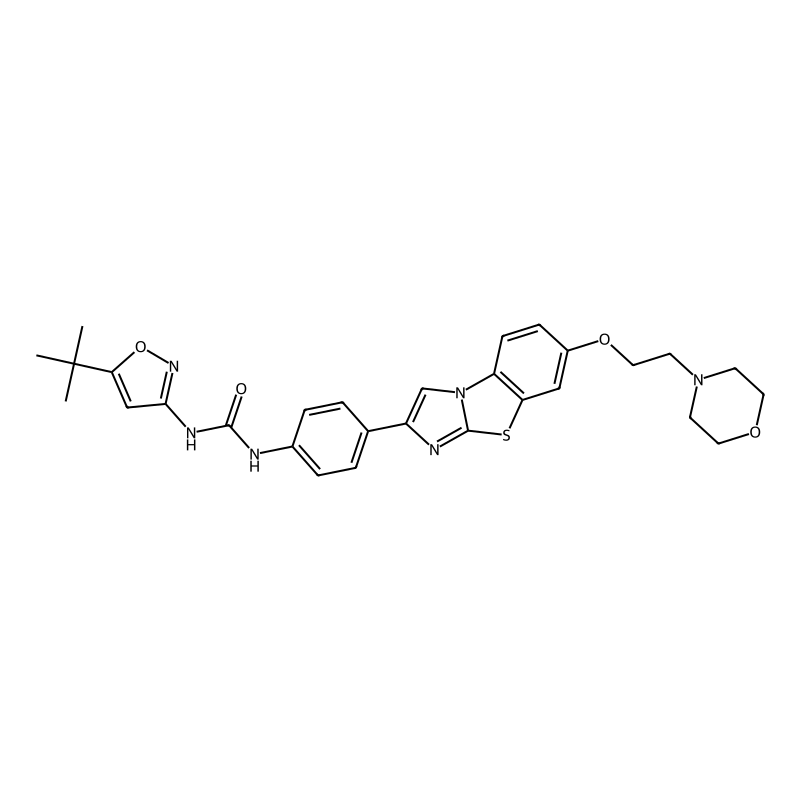

Quizartinib (chemical name: N-(5-tert-Butyl-1,2-oxazol-3-yl)-N′-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea) is a small molecule inhibitor with the chemical formula C29H32N6O4S and a molecular weight of 560.67 g·mol⁻¹ [4] [5]. As a type II FLT3 inhibitor, quizartinib specifically targets the inactive conformation of the FLT3 receptor [6] [2]. Type II inhibitors bind to a distinctive hydrophobic region adjacent to the ATP-binding pocket that is only accessible when the activation loop of the kinase is in the "DFG-out" inactive conformation [6]. This binding mechanism contrasts with type I inhibitors (such as midostaurin, gilteritinib, and crenolanib), which bind to the active "DFG-in" conformation of the kinase and are generally effective against both FLT3-ITD and FLT3-TKD mutations [2].

Table 1: Comparative Binding Affinities of FLT3 Inhibitors

| FLT3 Inhibitor | Type | FLT3 Kd (nM) | Selectivity Profile | Active Against FLT3-TKD |

|---|---|---|---|---|

| Quizartinib | II | 3.3 [6] | Highly selective (binds only 2 kinases with Kd <10 nM) [6] | No [2] |

| AC886 (metabolite) | II | 1.1 [6] | Highly selective (binds 3 kinases with Kd <10 nM) [6] | No [2] |

| Midostaurin | I | 7.9 [6] | Low selectivity (binds 54 kinases with Kd <100 nM) [6] | Yes [1] |

| Gilteritinib | I | 1.0 [6] | Moderate selectivity (binds 84 kinases with Kd <100 nM) [6] | Yes [2] |

| Crenolanib | I | 0.28 [6] | Low selectivity (binds 53 kinases with Kd <100 nM) [6] | Yes [1] |

| Sorafenib | II | 5.9 [6] | Moderate selectivity (binds 20 kinases with Kd <100 nM) [6] | No [2] |

Quizartinib and its major active metabolite, AC886, demonstrate remarkably high binding affinity for FLT3, with dissociation constant (Kd) values of 3.3 nM and 1.1 nM, respectively [6]. Selectivity profiling against a panel of 404 non-mutant kinases revealed that quizartinib is exceptionally selective, binding with Kd <10 nM to only FLT3 and KIT among the kinases tested [6]. Similarly, AC886 bound only three kinases with Kd <10 nM [6]. This high selectivity represents a significant advantage over first-generation multi-kinase inhibitors, potentially minimizing off-target effects and improving therapeutic tolerability [2].

Pharmacokinetics and Metabolism

Quizartinib displays favorable pharmacokinetic properties with rapid oral absorption (mean absolute bioavailability of 71% from tablet formulation) and a time to peak concentration (Tmax) of approximately 4 hours under fasted conditions [4]. The active metabolite AC886 reaches peak concentration at 5–6 hours post-dose [4]. Quizartinib is primarily metabolized via oxidation by CYP3A4/5, with AC886 formed and further metabolized by the same enzymes [4]. The drug has a large volume of distribution (275 L in healthy subjects) and extensive plasma protein binding (>99%) [4]. Both quizartinib and AC886 have prolonged half-lives—approximately 81 hours and 136 hours, respectively, during maintenance therapy—enabling sustained target inhibition [4]. Elimination occurs predominantly via the fecal route (76.3%), with minimal renal excretion (1.64%) [4].

Cellular Consequences of FLT3 Inhibition

Signaling Pathway Disruption

The binding of quizartinib to the inactive conformation of FLT3-ITD prevents the receptor from adopting its active conformation, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling cascades [6] [4]. Quizartinib demonstrates potent inhibition of FLT3 phosphorylation with an IC50 of 0.50 nM in FLT3-ITD-mutated MV4-11 cells, while AC886 shows even greater potency with an IC50 of 0.18 nM [6]. This inhibition extends to key downstream effectors, including:

- SHP-2: A phosphatase that links receptor tyrosine kinases to RAS signaling

- STAT5: A transcription factor that promotes cell survival and proliferation

- MEK/ERK pathway: Regulates cell growth and differentiation

- PI3K/AKT pathway: Controls cell survival and metabolism [6]

A critical characteristic of quizartinib is its slow dissociation rate from the FLT3 receptor, resulting in prolonged pathway suppression. After removal of quizartinib from FLT3-ITD-mutated MOLM-14 cells, inhibition of FLT3 and ERK phosphorylation was maintained for up to 24 hours, whereas inhibitors such as gilteritinib, midostaurin, crenolanib, and sorafenib lost significant inhibitory activity within the same period [6].

The following diagram illustrates the key signaling pathways affected by quizartinib-mediated FLT3 inhibition:

Figure 1: Quizartinib inhibits FLT3-ITD signaling pathways and disrupts metabolic processes, leading to reduced cell proliferation and survival.

Metabolic Reprogramming and Mitochondrial Effects

Recent research has revealed that quizartinib induces significant metabolic alterations in FLT3-ITD-positive AML cells. Oncogenic FLT3-ITD signaling upregulates sterol regulatory element-binding proteins (SREBPs), master transcription factors that control lipid metabolism [7]. Quizartinib promotes the degradation of the precursor form of SREBP1 via the FLT3/AKT/GSK3 axis and reduces protein levels of its target gene fatty acid synthase (FASN) [7]. Lipidomics analysis demonstrated that FLT3 inhibition alters global phospholipid levels, particularly reducing cardiolipin—an essential phospholipid for mitochondrial membrane integrity and function [7]. This disruption of mitochondrial phospholipids leads to loss of mitochondrial membrane potential and contributes to the antileukemic effects of quizartinib [7].

Table 2: Cellular and Metabolic Effects of Quizartinib in FLT3-ITD AML Models

| Parameter | Cell Line/Model | Effect of Quizartinib | Reference |

|---|---|---|---|

| FLT3 Phosphorylation IC50 | MV4-11 | 0.50 nM | [6] |

| FLT3 Phosphorylation IC50 | MV4-11 (AC886 metabolite) | 0.18 nM | [6] |

| Cell Viability IC50 | MV4-11 | 0.40 nM | [6] |

| Cell Viability IC50 | MOLM-13 | 0.89 nM | [6] |

| Cell Viability IC50 | MOLM-14 | 0.73 nM | [6] |

| SREBP1 Precursor Protein | BaF3/ITD | Decreased | [7] |

| FASN Expression | MOLM-13, MV4-11 | Downregulated | [7] |

| Cardiolipin Levels | MOLM-14 | Significantly Reduced | [7] |

| Mitochondrial Membrane Potential | Primary FLT3-ITD AML | Loss | [7] |

Antileukemic Efficacy and Resistance Mechanisms

Preclinical and Clinical Antitumor Activity

Quizartinib demonstrates potent growth inhibitory activity against FLT3-ITD-dependent human AML cell lines, with IC50 values below 1 nM in MV4-11, MOLM-13, and MOLM-14 cells [6]. In mouse xenograft models bearing FLT3-ITD-mutated tumors, quizartinib administration resulted in significant tumor regression at doses ≥1 mg/kg without severe body weight loss [6]. Notably, quizartinib maintains efficacy against midostaurin-resistant MOLM-14 cells and exhibits potent antitumor activity in corresponding mouse xenograft models where midostaurin and gilteritinib show limited effects [6].

In the pivotal QuANTUM-First phase 3 clinical trial (NCT02668653), quizartinib in combination with chemotherapy demonstrated a statistically significant improvement in overall survival for patients with newly diagnosed FLT3-ITD-positive AML (hazard ratio 0.78; 95% CI: 0.62, 0.98; p=0.0324) [1] [4] [5]. The composite complete remission rate was 55% with a median duration of 38.6 months in the quizartinib arm compared to 12.4 months in the placebo arm [5].

Resistance Mechanisms and Combination Strategies

Despite its potency, resistance to quizartinib emerges through various mechanisms. The primary resistance mechanism involves the acquisition of point mutations in the FLT3 tyrosine kinase domain, particularly at residue D835, which stabilizes the active conformation of the kinase that is inaccessible to type II inhibitors [6] [2]. Additional resistance mechanisms include:

- AXL receptor tyrosine kinase upregulation: Activates alternative survival pathways

- Sustained STAT5 phosphorylation: Bypasses FLT3 signaling blockade

- CXCR4 signaling enhancement: Promotes microenvironment-mediated resistance

- Metabolic adaptations: Altered serine and glutamine metabolism support survival of resistant cells [2]

Several combination strategies are being investigated to overcome resistance and enhance quizartinib efficacy. Preclinical studies demonstrate that combining quizartinib with:

- PI3K inhibitors (e.g., BAY-806946) enhances antileukemic effects in primary FLT3-ITD AML cells [8]

- SREBP inhibitors (e.g., fatostatin) exploits metabolic vulnerabilities [7]

- FASN inhibitors (e.g., orlistat) disrupts lipid metabolism essential for resistant cells [7]

- BCL-2 inhibitors (venetoclax) promotes apoptosis [1]

- Hypomethylating agents (e.g., decitabine) targets epigenetic mechanisms [1]

These combinations have shown promising results in preclinical models, with the quizartinib/fatostatin and quizartinib/orlistat combinations providing substantial survival benefit in murine FLT3-ITD leukemia models compared to monotherapies [7].

Experimental Protocols for Mechanistic Studies

Kinase Binding and Selectivity Assays

Protocol 1: Comprehensive Kinase Binding Affinity Assessment

- Kinase Panel Screening: Utilize a panel of 404 non-mutant kinases to assess binding affinity under standardized conditions [6]

- Dissociation Constant (Kd) Determination: Employ competition binding assays with immobilized ligands to calculate Kd values for each kinase [6]

- Selectivity Profiling: Categorize kinases based on binding affinity thresholds (Kd <1 nM, 1-10 nM, 10-100 nM, 100-1000 nM) [6]

- Off-Target Assessment: Screen against 87 off-target molecules (GPCRs, transporters, ion channels, nuclear receptors, enzymes) at 10 µM concentration [6]

Cellular Signaling Inhibition assays

Protocol 2: FLT3 Phosphorylation and Downstream Signaling Analysis

- Cell Culture: Maintain FLT3-ITD-mutated AML cell lines (e.g., MV4-11, MOLM-14) in appropriate media with serum [6]

- Drug Treatment: Treat cells with quizartinib at varying concentrations (0.1-100 nM) for 2 hours [6]

- Protein Extraction and Western Blotting:

- Lyse cells in RIPA buffer with phosphatase and protease inhibitors

- Separate proteins by SDS-PAGE and transfer to PVDF membranes

- Probe with antibodies against p-FLT3, total FLT3, p-ERK, total ERK, p-STAT5, total STAT5, p-AKT, total AKT [6]

- Durability Assessment:

- Treat cells with 20 nM quizartinib for 1 hour

- Remove drug-containing media and wash cells

- Analyze phosphorylation status at 0, 1, 3, 6, and 24 hours post-drug removal [6]

Metabolic and Lipidomic Studies

Protocol 3: SREBP/FASN Pathway and Lipidomics Analysis

- SREBP1 Degradation Assay:

- Treat FLT3-ITD cells with quizartinib (10 nM) for 0-12 hours

- Prepare nuclear and cytoplasmic fractions using differential centrifugation

- Analyze precursor and nuclear SREBP1 levels by Western blotting [7]

- Gene Expression Profiling:

- Extract total RNA from quizartinib-treated cells (6-12 hours)

- Perform qRT-PCR for SREBP target genes (ACLY, ACACA, FASN, SCD) [7]

- Lipidomics Analysis:

- Extract lipids from quizartinib-treated cells using methanol-chloroform

- Analyze global phospholipid profiles by Liquid Chromatography-Mass Spectrometry (LC-MS)

- Focus on cardiolipin species and other mitochondrial membrane lipids [7]

- Mitochondrial Function Assessment:

- Stain cells with JC-1 or TMRM dyes after 24-hour quizartinib treatment

- Analyze mitochondrial membrane potential by flow cytometry [7]

Conclusion and Future Directions

Quizartinib represents a significant advancement in targeted therapy for FLT3-ITD-positive AML, offering highly potent and selective inhibition of this driver mutation. Its mechanism of action as a type II inhibitor provides distinct biochemical advantages but also confers specific vulnerabilities to resistance mutations. Recent research illuminating quizartinib's impact on metabolic pathways, particularly SREBP-mediated lipid metabolism and mitochondrial function, opens new avenues for rational combination therapies.

References

- 1. : a potent and selective Quizartinib for the treatment of... FLT 3 inhibitor [jhoonline.biomedcentral.com]

- 2. Advances and Challenges in Quizartinib ‐Based FLT for... 3 Inhibition [pmc.ncbi.nlm.nih.gov]

- 3. Quizartinib, an FLT3 inhibitor, as monotherapy in patients with ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, Quizartinib of Action | DrugBank Online Mechanism [go.drugbank.com]

- 5. - Wikipedia Quizartinib [en.wikipedia.org]

- 6. Quizartinib, a selective FLT3 inhibitor, maintains ... [pmc.ncbi.nlm.nih.gov]

- 7. Targeting oncogenic activation of FLT3/SREBP/FASN ... [nature.com]

- 8. Improved efficacy of quizartinib in combination therapy with ... [sciencedirect.com]

Quizartinib pharmacokinetics absorption distribution metabolism excretion

Pharmacokinetic Parameters of Quizartinib at a Glance

| Parameter | Findings / Value | Conditions / Notes |

|---|---|---|

| Absolute Bioavailability | 71% (SD ±7%) [1] | Tablet formulation in healthy subjects [1] |

| Time to Peak (Tmax) | Quizartinib: ~4 hours (range 2-8 hrs); AC886: 5-6 hours (range 4-120 hrs) [1] | After oral administration under fasted conditions [1] |

| Effect of Food | No clinically significant difference [2] [1] | Can be administered without regard to meals [2] |

| Volume of Distribution (Vss) | 275 L (17%) [1] | In healthy subjects [1] |

| Plasma Protein Binding | ≥99% (for both quizartinib and AC886) [1] | In vitro data [1] |

| Primary Metabolizing Enzyme | CYP3A4/5 [1] | Forms active metabolite AC886 [1] |

| Primary Route of Elimination | Feces (76.3%); Urine (1.64%) [1] [3] | After a single dose; ~4% of dose excreted as unchanged drug in feces [1] |

| Effective Half-life (t1/2) | Quizartinib: 81 hours (±73); AC886: 136 hours (±113) [1] | In newly diagnosed AML patients during maintenance therapy [1] |

| Total Body Clearance | 2.23 L/hour (29%) [1] | In healthy subjects [1] |

Detailed Absorption, Metabolism, and Excretion Profile

Absorption and Distribution

- Absorption and Bioavailability: Quizartinib is rapidly absorbed after oral administration. [1] A study in healthy male subjects given a single oral dose confirmed its rapid oral bioavailability. [3]

- Tissue Distribution: The high volume of distribution (275 L) suggests extensive tissue distribution. [1]

- Food Effect: A pivotal study in healthy subjects concluded that a high-fat, high-calorie meal caused no clinically significant differences in quizartinib exposure, supporting administration without regard to food. [2]

Metabolism and Excretion

Quizartinib undergoes extensive metabolism, primarily via the cytochrome P450 system.

Overview of Quizartinib's Metabolic Fate and Elimination

- Primary Metabolic Pathway: Quizartinib is predominantly metabolized by CYP3A4/5. [1] The major circulating metabolite is AC886, which is also formed and further metabolized by CYP3A4/5 and demonstrates similar potency and selectivity for FLT3 inhibition as the parent drug. [4] [1]

- Other Metabolic Reactions: Besides oxidation, quizartinib is metabolized via reduction, dealkylation, deamination, and hydrolysis. [3] A human ADME study identified 15 additional metabolites in feces. [3]

- Excretion Routes: Following a single radiolabeled dose, 76.3% of the radioactivity was recovered in feces, with only 4% as unchanged quizartinib. A minimal 1.64% of the dose was recovered in urine, indicating fecal excretion is the major elimination pathway. [1] [3]

Detailed Experimental Protocols

For researchers designing similar studies, here are the methodologies from key experiments.

Absorption & Food-Effect Study [2]

- Objective: To evaluate the effect of a high-fat, high-calorie meal on the bioavailability of quizartinib.

- Design: Open-label, randomized, parallel-group study.

- Subjects: 64 healthy adults aged 18-55.

- Treatment: Subjects randomized to receive a single 30 mg (26.5 mg free base) dose of quizartinib after a >10-hour overnight fast (fasted group, n=34) or 30 minutes after starting a standard high-fat, high-calorie meal (fed group, n=30).

- PK Sampling: Blood samples collected pre-dose and at 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, 288, 360, 432, and 504 hours post-dose.

- Analytical Method: Plasma concentrations of quizartinib and AC886 were measured using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method.

Metabolism and Excretion (ADME) Study [3]

- Objective: To characterize the absorption, metabolism, and excretion of quizartinib.

- Design: Open-label, single-dose study.

- Subjects: 6 healthy male subjects.

- Treatment: A single oral dose of 60 mg of [¹⁴C]-quizartinib (≈100 μCi).

- Sample Collection: Blood, plasma, urine, and feces were collected for up to 336 hours (14 days) post-dose.

- Metabolite Profiling: Radio-detector high-performance liquid chromatography (radio-HPLC) and liquid chromatography-mass spectrometry (LC-MS) were used to identify and quantify quizartinib and its metabolites in plasma, urine, and feces.

Clinical Implications for Drug Development

- Drug-Drug Interactions (DDIs): Due to its metabolism by CYP3A4, quizartinib exposure is significantly increased by strong CYP3A inhibitors. A population PK analysis found that strong CYP3A inhibitor use resulted in an 82% increase in quizartinib AUC. [4] Dose reduction is required when co-administered with strong CYP3A inhibitors. [1] [5]

- QTc Prolongation Risk: Quizartinib prolongs the QTc interval in a dose- and concentration-dependent manner. [1] [5] This correlation necessitates careful dose escalation and monitoring, especially given the long half-life of both quizartinib and its active metabolite AC886. [4] [1]

References

- 1. Quizartinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Effect of Food on the Pharmacokinetics of Quizartinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An open-label, single-dose, phase 1 study of the ... [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Analysis of Quizartinib in Healthy ... [pmc.ncbi.nlm.nih.gov]

- 5. Quizartinib Dihydrochloride Monograph for Professionals [drugs.com]

Quantitative Characterization of Quizartinib and AC886

The table below summarizes key quantitative data for quizartinib and its active metabolite, AC886.

| Parameter | Quizartinib | AC886 | Experimental Context / Notes |

|---|---|---|---|

| Binding Affinity (Kd) for FLT3 [1] | 3.3 nM | 1.1 nM | Measured against 404 non-mutant kinases. |

| Number of Kinases Bound (Kd <100 nM) [1] | 8 kinases | 8 kinases | Demonstrates high selectivity. Other FLT3 inhibitors bound 19-83 other kinases. |

| Cellular Growth Inhibition (IC50) [1] | <1 nM | <1 nM | Potent growth inhibition in FLT3-ITD mutated AML cells. |

| Inhibition of hERG Current [2] | 16.4% (at 1680 ng/mL) | 12.0% (at 1730 ng/mL) | Contributes to QT prolongation risk. |

| Inhibition of IKs Current [2] | 67.5% (at 1630 ng/mL) | Information not in sources | Major mechanism for QT prolongation. |

| Relative Exposure at Steady State [2] | Reference | ~60% of quizartinib | In patients. |

Detailed Experimental Protocols

The key experiments cited in the search results used the following methodologies:

- Kinase Binding Affinity and Selectivity Profiling [1]: The binding affinities (( K_d )) of quizartinib, AC886, and other FLT3 inhibitors were measured against a panel of 404 non-mutant kinases using a 11-point dose-response curve in duplicate. The results were visualized using a scatter plot where each point represented a kinase, clearly showing FLT3 as the primary target for quizartinib and AC886 with high selectivity.

- Cellular Efficacy and Signaling Inhibition [1]: The inhibitory effects on FLT3-ITD signaling pathways (e.g., PI3K/AKT, MEK/ERK, STAT5) and cell growth were assessed in FLT3-ITD mutated AML cell lines (e.g., MOLM-14). Assays measured phosphorylation levels of key pathway proteins and cell viability (with reported ( IC_{50} ) values) after exposure to the compounds.

- In Vivo Antitumor Activity [1]: The efficacy of quizartinib was evaluated in mouse xenograft models implanted with FLT3-ITD mutated tumors (including midostaurin-resistant lines). Mice were administered quizartinib orally at various doses (e.g., ≥1 mg/kg), and studies monitored tumor volume regression and body weight as an indicator of toxicity.

- Concentration-QTc Analysis [3] [2]: This analysis used data from the phase 3 QuANTUM-R study (NCT02039726). Nonlinear mixed-effects modeling was performed on time-matched, centrally read triplicate ECG measurements and observed plasma concentrations of quizartinib and AC886 from 226 patients. The relationship was best described by a nonlinear maximum effect (Emax) model.

Metabolic Pathway and Pharmacological Relationships

The following diagram illustrates the relationship between quizartinib, its metabolite AC886, and their key pharmacological effects.

Relationship between quizartinib, its metabolite AC886, and key pharmacological effects.

Clinical and Preclinical Significance of AC886

- Overcoming Resistance: Preclinical studies show that quizartinib (and by extension, AC886) maintains antileukemic activity in midostaurin-resistant AML cell lines and mouse xenograft models. This suggests its potential therapeutic value following failure of a type I FLT3 inhibitor like midostaurin [1].

- Impact on Dosing and Drug Interactions: Quizartinib is primarily metabolized by CYP3A, and AC886 is also a substrate for this enzyme [4] [2]. When co-administered with a strong CYP3A inhibitor (e.g., ketoconazole), quizartinib exposure nearly doubles. This is clinically managed by reducing the quizartinib dose (e.g., from 30 mg to 20 mg, or from 60 mg to 30 mg) to manage the increased risk of QTc prolongation [4] [2].

- Role in Efficacy and Safety: AC886 is a major active species detected in plasma alongside quizartinib. The combined inhibitory effect of both compounds on FLT3-ITD drives efficacy [1]. Conversely, the concentration-dependent QTc interval prolongation, a major safety concern, is attributed to the combined effect of both the parent drug and the metabolite [3] [2].

References

- 1. , a selective FLT3 inhibitor, maintains antileukemic Quizartinib ... activity [oncotarget.com]

- 2. Concentration–QTc analysis of quizartinib in patients with... [link.springer.com]

- 3. Concentration-QTc Analysis of Quizartinib in... - Simulations Plus [simulations-plus.com]

- 4. Effects of CYP3A inhibitors on the pharmacokinetics of quizartinib ... [pmc.ncbi.nlm.nih.gov]

FLT3-ITD mutation acute myeloid leukemia prognosis

Molecular Biology and Pathogenesis

FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase crucial for normal hematopoiesis, typically expressed on hematopoietic stem and progenitor cells [1] [2]. The FLT3-ITD (Internal Tandem Duplication) mutation is an in-frame duplication within the juxtamembrane (JM) domain, which disrupts its auto-inhibitory function [1] [3]. This results in:

- Ligand-independent, constitutive activation of the receptor [4] [1].

- Aberrant activation of downstream signaling pathways such as STAT5, MAPK/ERK, and PI3K/AKT, which promote cell survival, proliferation, and inhibit apoptosis [1] [2] [3]. STAT5 activation is particularly characteristic of FLT3-ITD (as opposed to TKD mutations) and leads to upregulation of anti-apoptotic proteins like BCL-X and PIM1 [1] [2].

FLT3-ITD is considered a "class I" mutation that provides a proliferative advantage, and often cooperates with "class II" mutations (like those in NPM1 or CEBPA) that impair differentiation, together driving leukemogenesis [1]. The following diagram illustrates the core signaling consequences of the FLT3-ITD mutation.

Simplified FLT3-ITD signaling pathway showing transition from regulated wild-type activation to constitutive mutant signaling driving oncogenesis.

Epidemiology and Prognostic Impact

FLT3-ITD is one of the most common mutations in AML, detected in approximately 20-25% of patients with newly diagnosed de novo AML [1] [5] [3]. Its presence is a well-established marker of adverse prognosis, associated with increased relapse rates and reduced overall survival [4] [6] [1].

The prognostic impact is not uniform and is refined by several key biomarkers, summarized in the table below.

| Prognostic Factor | Impact on Prognosis | Key Details |

|---|---|---|

| FLT3-ITD Allelic Ratio (AR) | High AR (>0.5) confers worse prognosis [5] [3]. | AR is the ratio of mutant to wild-type alleles; higher mutant load correlates with more aggressive disease [3]. |

| Co-mutation with NPM1 | Modifies risk; NPM1mut/FLT3-ITDlow may have better outcomes than NPM1wt/FLT3-ITD [6] [3]. | This combination is common. Modern risk stratification (ELN 2025) uses AR and NPM1 status to classify risk [7] [3]. |

| Mutation Length | Lacks clear prognostic value [5]. | Studies have not consistently linked ITD length (e.g., using 39 bp or 70 bp thresholds) to survival outcomes [5]. |

| Insertion Site (IS) | Potential impact, but requires validation [3]. | Insertions in the Tyrosine Kinase Domain-1 (TKD1) may be associated with poorer outcomes, but this is less validated than AR [3]. |

Laboratory Detection and Monitoring

Accurate detection and monitoring of FLT3-ITD are essential for diagnosis and treatment decisions. At a minimum, testing is mandatory at diagnosis [1] [3]. Due to clonal evolution, repeat testing at relapse is highly recommended, as FLT3 mutation status can change (gained or lost) in a significant subset of patients [3] [8].

| Method | Primary Use | Key Technical Details |

|---|---|---|

| Polymerase Chain Reaction (PCR) with Fragment Analysis | Primary diagnostic method; detects ITD presence and size, calculates AR [5]. | DNA is extracted from bone marrow or blood. PCR amplifies exon 14. ITDs appear as larger fragments on capillary electrophoresis. AR = (mutant peak area / wild-type peak area) [5]. |

| Next-Generation Sequencing (NGS) | Comprehensive profiling; detects ITD, TKD, and other co-mutations simultaneously [5]. | Panels of 40+ genes are common. Requires careful bioinformatics for ITD detection. Provides variant allele frequency (VAF) [6] [5]. |

| Measurable Residual Disease (MRD) Monitoring | Emerging application for predicting relapse [9]. | Quantitative PCR (qPCR) or error-corrected NGS can track specific ITD clones over time with high sensitivity, though standardized methods are still under evaluation [9]. |

Clinical Management and Therapeutics

The standard of care for FLT3-ITD mutated AML involves integrating targeted FLT3 inhibitors (FLT3i) with chemotherapy and transplantation.

- First-Line Treatment: For fit patients, the type I inhibitor midostaurin is combined with intensive "7+3" induction chemotherapy and consolidated with high-dose cytarabine, followed by maintenance midostaurin. This regimen, based on the RATIFY trial, has shown improved overall survival [7] [3]. More recently, the type II inhibitor quizartinib has also been approved for use in the first-line setting in combination with chemotherapy [7].

- Treatment of Relapsed/Refractory (R/R) Disease: Gilteritinib, a potent, type I FLT3i, is the standard of care for R/R FLT3mut AML as monotherapy [7] [3]. It has demonstrated superior response rates and overall survival compared to salvage chemotherapy [7].

- Role of Transplantation: Allogeneic hematopoietic cell transplantation (HCT) in first complete remission (CR1) is generally recommended for eligible patients with FLT3-ITD AML to reduce relapse risk [7] [3]. The use of FLT3 inhibitors like gilteritinib as maintenance therapy post-transplant is an area of active research and has shown promise in trials like the MORPHO study [7].

Resistance Mechanisms and Emerging Strategies

Despite these advances, resistance to FLT3 inhibitors remains a major challenge. Mechanisms can be on-target (secondary mutations in FLT3 itself) or off-target (activation of parallel survival pathways) [2] [3] [10].

- On-Target Resistance: The most common on-target resistance mechanism involves point mutations in the tyrosine kinase domain (TKD), such as FLT3-F691L, which confers resistance to type II inhibitors like quizartinib, and FLT3-D835V, which can cause resistance to certain type I inhibitors [2] [3].

- Off-Target Resistance: Activation of bypass signaling pathways, such as RAS/MAPK or Akt/mTOR, can sustain leukemic cell survival independent of FLT3 signaling [3] [10].

- Emerging Therapeutic Approaches:

- Novel FLT3 Inhibitors: Next-generation inhibitors (e.g., FF-10101) are designed to overcome common resistance mutations [6].

- Combination Therapies: Strategies combining FLT3i with other agents like venetoclax (BCL-2 inhibitor) or hypomethylating agents are being actively investigated to enhance efficacy and circumvent resistance [7] [3].

- Targeting Downstream Dependencies: Emerging research identifies RSK1 (RPS6KA1) as a critical dependency in FLT3-ITD AML, with a novel bi-directional regulatory relationship with FLT3. Inhibitors like PMD-026 target RSK1 and suppress FLT3 phosphorylation through a distinct mechanism, representing a promising new strategy [10].

References

- 1. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Biomarkers in FLT3 AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 mutated acute myeloid leukemia - blood cancer journal [nature.com]

- 4. significance of Prognostic and D835 FLT in 3 ... ITD mutations AML [pubmed.ncbi.nlm.nih.gov]

- 5. significance of Prognostic - FLT length in 3 patients treated... ITD AML [nature.com]

- 6. Prognosis and outcome of patients with acute myeloid ... [pmc.ncbi.nlm.nih.gov]

- 7. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]

- 8. Impact of FLT3 Mutations in AML (acute myeloid leukemia) [flt3mutationaml.com]

- 9. Fnih MRD in AML Biomarkers Consortium: Evaluation of ... [sciencedirect.com]

- 10. RSK1 dependency in FLT3-ITD acute myeloid leukemia [nature.com]

Introduction to Quizartinib and Its Metabolic Pathway

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Quizartinib [go.drugbank.com]

- 2. Quizartinib: a potent and selective FLT3 inhibitor for the ... [jhoonline.biomedcentral.com]

- 3. UNDERSTANDING THE MECHANISM OF CYTOCHROME ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of CYP3A inhibitors on the pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrochloride Monograph for Professionals - Drugs.com Quizartinib [drugs.com]

- 6. Table of Substrates, Inhibitors and Inducers [fda.gov]

- 7. DeepMetab: a comprehensive and mechanistically informed graph... [pubs.rsc.org]

Key Pharmacokinetic Parameters of Quizartinib and AC886

| Parameter | Quizartinib | AC886 (Active Metabolite) | Conditions & Notes |

|---|---|---|---|

| Effective Half-life | 73 hours [1] [2] | 119 hours [1] | Reported in patients with relapsed/refractory AML. |

| Time to Steady State | 15 days [3] | Information not specified in sources | Based on data from a phase 3 trial in AML patients. |

| Peak Plasma Concentration (T~max~) | ~4 hours post-dose [1] | ~5 hours post-dose [1] | — |

| Metabolite Exposure at Steady State | — | ~60% of quizartinib exposure [1] | — |

Detailed Pharmacokinetic Profile and Experimental Insights

The characterization of quizartinib's pharmacokinetics comes from population analyses and clinical trials that employed highly sensitive bioanalytical methods.

- Population Pharmacokinetic Model: A population PK analysis best described quizartinib's pharmacokinetics using a three-compartment model with sequential zero- and first-order absorption and first-order elimination. AC886 was best fitted by a two-compartment model with first-order formation from the parent drug [4]. These models showed large inter-individual variability (approximately 70% coefficient of variation for systemic clearances) [4].

- Bioanalytical Methods: Quantification of quizartinib and AC886 in plasma from clinical studies was typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [3] [1] [5]. A common analytical range for these assays was from 0.5-500 ng/mL to 2-2000 ng/mL, demonstrating high sensitivity and precision [3] [1]. These methods are crucial for generating the robust data used in population models and exposure-response analyses.

Critical Factors Influencing Exposure

Several clinical factors significantly impact quizartinib exposure, necessitating dose adjustments.

- Drug-Drug Interactions: Coadministration with strong cytochrome P450 3A (CYP3A) inhibitors (e.g., ketoconazole) increases the steady-state area under the curve (AUC~ss~) of quizartinib by an average of 1.8-fold [1] [4]. This consistent finding across populations supports the clinical recommendation for quizartinib dose reduction during concurrent use of strong CYP3A inhibitors [1] [6].

- Treatment Phase in Newly Diagnosed AML: A novel finding from analysis in newly diagnosed patients is a phase-dependent change in steady-state quizartinib exposure when combined with chemotherapy. Compared to patients with relapsed/refractory AML on monotherapy, dose-normalized exposure was 0.6-fold during induction, similar during consolidation, and 1.4-fold during continuation/maintenance [4].

The following diagram illustrates the key factors affecting quizartinib pharmacokinetics and their relationships, based on the population model and clinical observations.

> This workflow summarizes the core pharmacokinetic processes of quizartinib and the major clinical factors that significantly influence its plasma concentration, as identified in population models [3] [1] [4].

Key Implications for Research and Development

The extended half-life and time to steady-state have direct implications for clinical trial design and clinical use.

- Clinical Trial Design: The long half-life means that studies assessing steady-state concentrations or the full pharmacokinetic and pharmacodynamic effects require a sufficiently long duration. The effective half-life of 73 hours (approximately 3 days) indicates that it takes about 15 days (5 half-lives) to reach steady state, which aligns with the reported data [3].

- Dosing and Safety Monitoring: The long half-life and the fact that QT prolongation is a concentration-dependent adverse effect [1] underscore the importance of appropriate dosing intervals and vigilant cardiac monitoring, especially during dose escalation and when co-administered with CYP3A inhibitors [6].

References

- 1. Concentration–QTc analysis of quizartinib in patients with ... [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML | Journal of Hematology & Oncology | Full Text [jhoonline.biomedcentral.com]

- 3. Effect of Food on the Pharmacokinetics of Quizartinib [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic analysis of quizartinib in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of pharmacokinetic model for quizartinib ... [link.springer.com]

- 6. Dosing and Administration | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]

Quizartinib induction consolidation maintenance dosing schedule

Quizartinib Dosing Schedule Overview

| Treatment Phase | Recommended Dosage | Dosing Days (per cycle) | Chemotherapy Backbone |

|---|---|---|---|

| Induction [1] [2] | 35.4 mg orally once daily | Days 8-21 of 7+3 regimen; Days 6-19 for a 2nd 5+2 cycle | Cytarabine + Daunorubicin or Idarubicin |

| Consolidation [1] [2] | 35.4 mg orally once daily | Days 6-19 | High-dose Cytarabine |

| Maintenance [1] [2] | 26.5 mg orally once daily (Cycle 1, Days 1-14); then 53 mg once daily (from Cycle 1, Day 15) | Daily, without breaks between cycles | Monotherapy (for up to 36 cycles) |

Detailed Protocol & Safety Administration

The dosing schedule is integrated with specific chemotherapy regimens and requires strict adherence to safety measures.

- Induction & Consolidation Details: The initial induction typically follows a "7+3" regimen (7 days of cytarabine infusion plus 3 days of an anthracycline). Quizartinib is initiated after the start of chemotherapy [1]. An optional second induction cycle may use a "5+2" regimen, where quizartinib starts on Day 6 [1]. During consolidation with high-dose cytarabine, quizartinib is administered on Days 6-19 [1]. A maximum of 2 induction and 4 consolidation cycles are recommended [2].

- Maintenance Phase Escalation: Maintenance therapy begins after recovery from consolidation. The dose is started at 26.5 mg once daily and is escalated to 53 mg only if the QTcF interval is ≤450 ms on Day 15 of Cycle 1 [1] [2]. If a patient had QTcF >500 ms during earlier phases, they should continue at the 26.5 mg dose and not escalate [2].

- Administration & Monitoring Protocols:

- Administration: Taken orally once daily at the same time, with or without food. Tablets must be swallowed whole [1].

- Cardiac Safety - Boxed Warning: Quizartinib carries a black box warning for QTc prolongation and risk of cardiac arrest [1] [3]. Do not initiate or escalate the dose if QTcF >450 ms [1] [2].

- Required Monitoring: Obtain ECGs and correct electrolytes at baseline. Monitor ECGs weekly during induction/consolidation and weekly for the first month after any dose initiation or escalation in maintenance [1] [2].

- Dose Modifications: Adherence to dose modification guidelines is critical for patient safety. Key adjustments are summarized below.

Dose Modification Guidelines

| Situation | Action |

|---|---|

| QTcF >500 ms [2] | Interrupt dose. Resume at a reduced dose when QTcF returns to ≤450 ms. |

| Recurrent QTcF >500 ms [2] | Permanently discontinue. |

| Grade 3/4 Non-hematologic Adverse Reaction [2] | Interrupt until improves to ≤Grade 1, then resume at same or reduced dose. |

| Concomitant Strong CYP3A4 Inhibitors [1] [2] | Reduce dose by one level (e.g., 53 mg → 26.5 mg). |

| Prior to HSCT [1] | Stop quizartinib 7 days before the conditioning regimen. |

Mechanism of Action & Scientific Rationale

Quizartinib's efficacy is rooted in its targeted mechanism of action against a key driver mutation in AML.

- Mechanism of Action: Quizartinib is a highly potent and selective, second-generation, type II FLT3 inhibitor [4]. It binds to the ATP-binding domain of the FLT3 receptor, inhibiting its autophosphorylation and downstream signaling. This blocks FLT3-ITD-dependent cell proliferation and induces apoptosis in leukemic cells [3].

- FLT3-ITD in AML: The FLT3-ITD mutation is present in approximately 25% of newly diagnosed AML cases and is associated with a high disease burden and poor prognosis, including shorter survival and higher relapse rates [4]. Constitutively active FLT3-ITD drives signaling through pathways like MAPK/ERK, PI3K/AKT, and STAT5 [4].

- Clinical Evidence: The QuANTUM-First phase 3 trial established the efficacy of this regimen, demonstrating a significant 22% reduction in the risk of death and a 16.8-month extension in median overall survival compared to placebo plus chemotherapy [4] [3]. The diagram below illustrates how quizartinib counteracts the FLT3-ITD signaling pathway.

Considerations for Research & Development

- Limitation of Use: Quizartinib is not indicated as maintenance monotherapy following allogeneic hematopoietic stem cell transplantation (HSCT), as no overall survival benefit was demonstrated in that setting [1] [4].

- Emerging Applications: Recent phase 2 (QUIWI) trial data suggests quizartinib may also improve event-free and overall survival in patients with newly diagnosed FLT3-ITD-negative AML when added to standard chemotherapy [5] [6]. A phase 3 trial (QuANTUM-Wild) is ongoing to confirm these findings [6].

- Resistance Mechanisms: A known challenge is the development of resistance, often through on-target mutations in the FLT3 tyrosine kinase domain (e.g., at the gatekeeper residue) [4]. Ongoing research is exploring combination therapies with agents like venetoclax and decitabine to overcome resistance [4].

References

- 1. Dosing and Administration | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]

- 2. Quizartinib Dosage Guide + Max Dose, Adjustments [drugs.com]

- 3. Quizartinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Quizartinib: a potent and selective FLT3 inhibitor for the ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quizartinib for Newly Diagnosed FLT3-ITD-Negative Acute ... [pubmed.ncbi.nlm.nih.gov]

- 6. QUIWI trial: Quizartinib in newly diagnosed FLT3-ITD-negative ... [aml-hub.com]

Quizartinib combination therapy cytarabine anthracycline protocol

QuANTUM-First Protocol Overview

This protocol outlines the application of quizartinib in combination with standard 7+3 induction chemotherapy, consolidation chemotherapy, and as maintenance monotherapy.

- Indication: Adult patients with newly diagnosed AML that is FLT3-ITD-positive, as detected by an FDA-approved test [1].

- Treatment Phases: The therapy is administered across three sequential phases:

- Induction

- Consolidation

- Maintenance

The following table summarizes the key components of the quizartinib-based combination therapy protocol.

| Treatment Phase | Standard Chemotherapy | Quizartinib Dosing | Schedule & Key Notes |

|---|

| Induction [1] [2] [3] | Cytarabine: 200 mg/m²/day continuous IV infusion (Days 1-7) Anthracycline: • Daunorubicin 60 mg/m²/day IV (Days 1-3) • or Idarubicin 12 mg/m²/day IV (Days 1-3) | 35.4 mg (40 mg dihydrochloride) orally, once daily | Start on Day 8 of induction cycle, continue for 14 days. A second induction cycle may be administered if needed. | | Consolidation [1] [2] [3] | Cytarabine: 3 g/m² IV twice daily (Days 1, 3, 5) | 35.4 mg (40 mg dihydrochloride) orally, once daily | Start on Day 6 of consolidation cycle, continue for 14 days. Patients may proceed to allogeneic hematopoietic stem cell transplantation (allo-HCT) after consolidation. | | Maintenance [1] [2] [3] | N/A | 26.5 mg to 53 mg (30 mg to 60 mg dihydrochloride) orally, once daily | Begin after consolidation (or after recovery from consolidation/allo-HCT). Adminered in 28-day cycles for up to 36 cycles (approximately 3 years). Dose can be escalated from 26.5 mg to 53 mg based on tolerance and clinical assessment. |

Critical Safety & Management Protocols

The addition of quizartinib to chemotherapy necessitates rigorous safety monitoring, primarily due to the risk of QT prolongation.

QTc Prolongation & Cardiac Monitoring [1]: Quizartinib prolongs the QT interval in a dose- and concentration-dependent manner. Cases of torsades de pointes and cardiac arrest have been reported.

- Contraindications: Do not administer to patients with severe hypokalemia, severe hypomagnesemia, long QT syndrome, or a history of ventricular arrhythmias or torsades de pointes.

- ECG Monitoring: Perform ECGs at baseline, then once weekly during induction and consolidation. During maintenance, monitor weekly for at least the first month after any dose initiation or escalation.

- Dosing Rules: Do not initiate or escalate quizartinib if QTcF > 450 ms.

- Electrolyte Management: Monitor and correct serum potassium and magnesium levels prior to and during treatment.

- REMS Program: Quizartinib is available only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program [1].

Other Adverse Events [4] [1] [3]: The most common grade ≥3 adverse events observed with the combination include:

- Febrile neutropenia

- Neutropenia

- Thrombocytopenia

- Anemia

- Hypokalemia

- Pneumonia Serious adverse reactions also include sepsis and fungal infections. Permanent discontinuation due to adverse reactions occurred in 20% of patients in the clinical trial [1].

Mechanistic Rationale & Experimental Evidence

The rationale for this combination stems from the distinct but complementary mechanisms of action of the individual agents and their effects on the cell cycle.

- Mechanism of Quizartinib: Quizartinib is a highly potent and selective, second-generation Type II FLT3 inhibitor. It targets the inactive conformation of the FLT3 receptor, effectively inhibiting FLT3-ITD-driven constitutive signaling. This blockade suppresses key downstream pathways like STAT5, PI3K/AKT, and MAPK/ERK, leading to reduced leukemic cell proliferation and induction of apoptosis [5] [2].

- Mechanism of Chemotherapy:

- Cytarabine: A nucleoside analog that is S-phase specific. It incorporates into DNA during replication, leading to chain termination and inhibition of DNA synthesis, ultimately causing cell death [6].

- Anthracyclines (e.g., Daunorubicin): Intercalate into DNA, disrupt topoisomerase II function, and generate free radicals, causing DNA damage and apoptosis across multiple cell cycle phases [4].

- Synergistic Rationale: The combination is synergistic because it simultaneously targets multiple vulnerabilities. While cytarabine and anthracyclines cause widespread DNA damage and cell death, quizartinib specifically targets the FLT3-ITD oncogenic driver. Preclinical models suggest that simultaneous or closely sequenced administration is optimal, as FLT3 inhibitors can cause G1 cell cycle arrest, which might otherwise protect cells from the S-phase specific effects of cytarabine [6].

Conclusion

The quizartinib-based regimen provides a new, effective treatment paradigm for patients with newly diagnosed FLT3-ITD-positive AML. Adherence to the detailed dosing schedule across all treatment phases and strict compliance with the safety monitoring protocols, particularly for QTc prolongation, are essential for maximizing clinical efficacy and ensuring patient safety in both research and clinical practice.

References

- 1. NCCN Guidelines® | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]

- 2. Quizartinib: a potent and selective FLT3 inhibitor for the ... [jhoonline.biomedcentral.com]

- 3. Health Canada Approves Quizartinib Plus Chemotherapy ... [onclive.com]

- 4. Phase 1 study of quizartinib in combination with induction and ... [pmc.ncbi.nlm.nih.gov]

- 5. Quizartinib: a new hope in acute myeloid leukemia, an applied ... [pmc.ncbi.nlm.nih.gov]

- 6. Towards better combination regimens of cytarabine and ... [pmc.ncbi.nlm.nih.gov]

Quizartinib REMS program requirements certification

Detailed Implementation Protocols

For research and development professionals, detailed experimental and clinical monitoring protocols are critical for understanding the practical implementation of the REMS requirements.

1. ECG Monitoring & Dose Management Protocol

- Objective: To systematically monitor the QT interval and manage dosing to mitigate the risk of life-threatening arrhythmias.

- Methodology:

- Dose Intervention Criteria:

2. Pharmacy Dispensing & Verification Protocol

- Objective: To ensure that Quizartinib is dispensed only to patients under the care of a certified prescriber and with confirmed monitoring plans.

- Methodology:

Application Notes for Drug Development

The following workflow outlines the certification and treatment initiation process for the Quizartinib REMS program, integrating the roles of different stakeholders.

Key Considerations for Protocol Design:

- Electrolyte Management: The protocol for correcting hypokalemia and hypomagnesemia must be stringent, as these conditions exacerbate QT prolongation risk [1]. Monitoring frequency should increase in patients with vomiting or diarrhea [3].

- Drug Interaction Management: Concomitant use with strong CYP3A inhibitors requires a dose reduction of Quizartinib to avoid increased exposure and a higher risk of QT prolongation [3] [4]. The workflow below details the management of drug interactions and adverse events.

Recommended Dose Adjustments for Quizartinib

| Scenario | Current Dose | Action/Adjusted Dose |

|---|---|---|

| Concomitant Strong CYP3A Inhibitor [3] | 53 mg/day | Reduce to 26.5 mg/day |

| 35.4 mg/day | Reduce to 17.7 mg/day | |

| 26.5 mg/day | Reduce to 17.7 mg/day | |

| 17.7 mg/day | Interrupt VANFLYTA for duration of inhibitor use | |

| QTcF >480 ms [2] | Any | Interrupt until QTcF <450 ms, then resume at reduced dose |

| QTcF >500 ms [2] | Any | Permanently discontinue |

Key Insights for Professionals

- Unique Cardiac Safety Mechanism: Quizartinib's QT prolongation mechanism involves inhibition of the slow delayed rectifier potassium current (IKs), unlike most other QT-prolonging drugs that inhibit the rapid delayed rectifier (IKr). This dual-risk pathophysiology necessitates exceptionally vigilant monitoring [1].

- Operational Integration: The REMS program is integrated within a limited distribution network. For clinical trials or development programs, early engagement with the manufacturer on distributor and pharmacy certification is crucial for seamless implementation [5] [4].

References

- 1. Resources and Support | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]

- 2. Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia [pharmacytimes.com]

- 3. Dosing and Administration | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]

- 4. Pharmacist's Application to Practice: Quizartinib | HOPA [hoparx.org]

- 5. Vanflyta - Daiichi Sankyo Access Central [dsaccesscentral4u.com]

Quizartinib ECG monitoring QTcF interval protocol

Clinical ECG Monitoring Protocol for Quizartinib

The monitoring strategy for quizartinib is phase-dependent, with the most intensive monitoring required during dose initiation and escalation periods [1] [2].

Table 1: Scheduled ECG and Electrolyte Monitoring Protocol [1] [2] [3]

| Treatment Phase | ECG Monitoring Frequency | Key Monitoring Objectives & Actions |

|---|

| Pretreatment | Baseline ECG required. | • Do not initiate if QTcF >450 ms. • Correct hypokalemia and hypomagnesemia before starting. | | Induction & Consolidation | Perform ECG once weekly during VANFLYTA treatment. | • Monitor for hypokalemia/hypomagnesemia; correct to maintain normal range. • More frequent monitoring if diarrhea, vomiting, or other risk factors present. | | Maintenance (First Month) | Perform ECG once weekly for at least the first month following dose initiation or escalation. | • Do not escalate dose from 26.5 mg to 53 mg if QTcF >450 ms. | | Maintenance (After First Month) | Perform ECGs periodically as clinically indicated. | • Continue electrolyte monitoring. |

Dose Modification for QTcF Prolongation

Adverse reactions in QTcF prolongation require specific dose modifications or interruptions. The following table outlines the protocol based on the grading of the event.

Table 2: Recommended Quizartinib Dosage Modifications for QTcF Prolongation [1] [2]

| Adverse Reaction | Recommended Action | Dose Modification (If applicable) |

|---|---|---|

| QTcF >450 ms to 480 ms | Continue current dose. | N/A |

| QTcF >480 ms to 500 ms | Reduce dosage without interruption. | 53 mg → 35.4 mg 35.4 mg → 26.5 mg 26.5 mg → Interrupt | | QTcF >500 ms | Interrupt quizartinib treatment. Resume at a reduced dose when QTcF returns to <450 ms. | 53 mg → 35.4 mg 35.4 mg → 26.5 mg 26.5 mg → Interrupt | | Recurrent QTcF >500 ms | Permanently discontinue quizartinib. | N/A | | Torsades de pointes or life-threatening arrhythmia | Permanently discontinue quizartinib. | N/A |

Experimental & Mechanistic Insights for Research

For research and development professionals, understanding the underlying concentration-QTcF relationship is key. A 2024 population pharmacokinetic-pharmacodynamic (PK-PD) analysis of data from the Phase 3 QuANTUM-First trial characterized this relationship using a non-linear mixed-effects model [4].

- Mechanism of Action: Quizartinib prolongs the QT interval through inhibition of the slow delayed rectifier potassium current (IKs), which is distinct from the rapid component (IKr) inhibited by most other QT-prolonging drugs [4]. The level of QTc prolongation that predicts clinical risk in this context is not fully defined [1].

- Exposure-Response Relationship: The analysis established a sigmoidal maximum effect (Emax) model for the concentration-QTcF relationship. The relationship was best described by quizartinib plasma concentrations alone, as including its active metabolite (AC886) did not improve the model [4].

- Quantitative Predictions: Model-based simulations predicted that at the maximum concentration at steady-state (Cmax,ss), the median change from baseline in QTcF (ΔQTcF) was 18.4 ms (90% CI: 16.3–20.5) for a 30 mg dose and 24.1 ms (90% CI: 21.4–26.6) for a 60 mg dose [4]. These data support the clinical dose-adjustment strategies.

- Significant Covariates: Age and hypokalemia were identified as statistically significant covariates on the baseline QTcF interval, meaning these factors can influence a patient's starting point and should be considered in risk assessments [4].

The following workflow diagrams the clinical and experimental decision-making process for managing quizartinib-associated QTcF prolongation.

Key Considerations for Protocol Implementation

- VANFLYTA REMS Program: Quizartinib is only available through a restricted distribution program due to the serious risk of QT prolongation. Prescribers and pharmacies must be certified, and patients must be counseled and provided with a patient wallet card [2] [3].

- Drug-Drug Interactions: Concomitant use with strong CYP3A4 inhibitors significantly increases quizartinib exposure and the risk of QTc prolongation. The protocol mandates a dose reduction when these agents are used concomitantly. Conversely, concomitant use of strong or moderate CYP3A4 inducers should be avoided [1] [3] [5].

- Patient Management: If a patient misses a dose, it should be taken as soon as possible on the same day, but two doses should never be taken on the same day. If vomiting occurs, no replacement dose should be administered [1] [2].

References

- 1. Dosing and Administration | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]

- 2. Dihydrochloride Monograph for Professionals - Drugs.com Quizartinib [drugs.com]

- 3. Pharmacist's Application to Practice: Quizartinib | HOPA [hoparx.org]

- 4. Concentration‐QTcF analysis of quizartinib in patients with ... [pmc.ncbi.nlm.nih.gov]

- 5. Practical Considerations for Treatment of Relapsed/Refractory... [pmc.ncbi.nlm.nih.gov]

Quizartinib administration fasting vs fed state

Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters from a pivotal food-effect study, demonstrating that a high-fat meal does not meaningfully alter quizartinib exposure [1] [2].

| Pharmacokinetic Parameter | Geometric Least Squares Mean Ratio (Fed/Fasted) | 90% Confidence Interval |

|---|---|---|

| Cmax (Maximum observed concentration) | 91.58% | 82.15% to 102.08% |

| AUClast (Area under the curve from time 0 to last quantifiable concentration) | 105.39% | 90.79% to 122.35% |

| AUCinf (Area under the curve from time 0 to infinity) | 108.39% | 91.54% to 128.34% |

Key Findings: The 90% confidence intervals for Cmax and AUClast fell entirely within the standard 80%-125% bioequivalence range [1]. The upper limit for AUCinf was slightly outside at 128.34%, which is not considered clinically significant. The only notable effect of food was a delay in the time to maximum concentration (Tmax) by 2 hours [1]. All adverse events reported in the study were mild or moderate [1].

Experimental Protocol for Food-Effect Assessment

This section outlines the core methodology from the clinical study that generated the above data, serving as a reference for researchers [1].

1. Study Design

- Type: Pivotal, open-label, randomized, parallel-group study.

- Objective: To evaluate the effect of a high-fat, high-calorie meal on the bioavailability of a single oral dose of quizartinib.

- Compliance: Conducted in accordance with US FDA guidance on food-effect bioequivalence studies [1].

2. Subject Population

- Participants: Healthy male and female adults (aged 18-55).

- Key Health Criteria: Body mass index (BMI) of 18-32 kg/m² and normal renal, hepatic, and cardiac function. Subjects with a QTcF >450 ms were excluded [1].

3. Dosing and Randomization

- Treatment Groups: Subjects were randomized 1:1 into two groups (n=34 fasted; n=30 fed) [1].

- Quizartinib Dose: A single 30 mg tablet (the highest strength to be marketed) was administered [1].

- Fasted Group: Received quizartinib after an overnight fast of at least 10 hours and continued to fast for 4 hours post-dose.

- Fed Group: Consumed a standard FDA high-fat, high-calorie meal within 30 minutes. Quizartinib was administered 30 minutes after the start of the meal [1].

4. Bioanalytical Methods

- Sample Collection: Serial blood samples were collected up to 504 hours (21 days) post-dose to fully characterize the pharmacokinetic profile, given quizartinib's long half-life [1].

- Analytic Technique: Plasma concentrations of quizartinib and its active metabolite, AC886, were measured using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method [1].

- Assay Performance: The analytical range was 0.50 to 500 ng/mL for both analytes, with demonstrated precision and accuracy [1].

Application Notes for Drug Development

- Dosing Recommendation: The study concluded that quizartinib can be administered without regard to food [1] [2]. This simplifies dosing instructions for patients and improves adherence.

- Mechanistic Insight: The lack of a significant food effect suggests that the tablet formulation of quizartinib reliably delivers the drug irrespective of gastric conditions, which is a valuable characteristic for an oral oncolytic [1].

- Context with Acid-Reducing Agents: A separate drug-drug interaction study found that the proton pump inhibitor lansoprazole also had a minimal effect on quizartinib pharmacokinetics, indicating that quizartinib can be co-administered with acid-reducing agents, a common supportive care medication in AML patients [3].

Experimental Workflow and Decision Pathway

The following diagrams illustrate the key experimental workflow and the logical pathway for determining quizartinib administration based on the study data.

Figure 1: Experimental workflow for assessing the food effect on quizartinib pharmacokinetics, detailing subject handling, dosing, and bioanalysis.

Figure 2: Decision pathway derived from study data, concluding that quizartinib can be taken with or without food.

References

Quizartinib in Newly Diagnosed FLT3-ITD–Positive AML: Application Notes and Experimental Protocols

Drug Overview and Regulatory Status

Quizartinib (Vanflyta) is a potent, second-generation, highly selective type II inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. It is specifically designed to target AML with internal tandem duplication (ITD) mutations in the FLT3 gene, which are present in approximately 25-30% of newly diagnosed AML cases and are associated with a high disease burden and unfavorable prognosis [1] [2].

The U.S. Food and Drug Administration (FDA) approved quizartinib on July 20, 2023, for use in combination with standard cytarabine and anthracycline induction and cytarabine consolidation chemotherapy, and as maintenance monotherapy following consolidation, for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD–positive [3]. This approval was based on the pivotal Phase 3 QuANTUM-First trial. The LeukoStrat CDx FLT3 Mutation Assay was concurrently approved as a companion diagnostic [3] [4].

Clinical Protocol and Treatment Schedule

The recommended dosing regimen for quizartinib is intricately scheduled across the three phases of AML therapy, as outlined in the table below [3] [5].

Table 1: Recommended Quizartinib Dosing Protocol in Newly Diagnosed FLT3-ITD–Positive AML

| Treatment Phase | Concomitant Chemotherapy | Quizartinib Dosing | Cycle Details |

|---|---|---|---|

| Induction | "7+3" Cytarabine (Days 1-7) + Daunorubicin or Idarubicin (Days 1-3) | 35.4 mg orally once daily, on Days 8-21 | One or two induction cycles. For a second "5+2" induction cycle, administer on Days 6-19. |

| Consolidation | High-Dose Cytarabine (Days 1, 3, 5) | 35.4 mg orally once daily, on Days 6-19 | Up to 4 cycles. |

| Maintenance | None (Monotherapy) | 26.5 mg orally once daily on Days 1-14, then 53 mg once daily on Days 15-28. | Up to thirty-six 28-day cycles. |

Administration Notes:

- Quizartinib can be taken with or without food at approximately the same time each day [5].

- Tablets should be swallowed whole and not cut, crushed, or chewed [5].

- If a dose is missed, it should be taken as soon as possible on the same day. Two doses should not be taken on the same day to make up for a missed dose [5].

- For patients proceeding to hematopoietic stem cell transplantation (HSCT), quizartinib should be stopped 7 days before the start of the conditioning regimen [5]. It is not indicated for use as maintenance monotherapy after allogeneic HSCT, as an improvement in overall survival in this setting has not been demonstrated [3] [5].

Efficacy Data from the QuANTUM-First Trial

The approval of quizartinib was supported by the QuANTUM-First trial, a randomized, double-blind, placebo-controlled, global Phase 3 study (NCT02668653) [3] [6].

Table 2: Key Efficacy Outcomes from the QuANTUM-First Trial

| Efficacy Endpoint | Quizartinib + Chemo (N=268) | Placebo + Chemo (N=271) | Hazard Ratio (HR) / Notes |

|---|---|---|---|

| Overall Survival (OS) | 31.9 months | 15.1 months | HR 0.78 (95% CI: 0.62, 0.98); p=0.0324 [1] [6] |

| Complete Remission (CR) Rate | 55% | 55% | Not significantly different [3] |

| Median Duration of CR | 38.6 months | 12.4 months | Demonstrates prolonged response [3] |

| Composite CR (CRc) Rate | 71.6% | 64.9% | Includes CR + CR with incomplete hematologic recovery (CRi) [6] |

| Relapse-Free Survival (RFS) | 39.3 months | 13.6 months | HR 0.61 (95% CI: 0.44, 0.85); exploratory endpoint [6] |

Biomarker and Subgroup Analyses

Exploratory analyses from QuANTUM-First have revealed that the efficacy of quizartinib is particularly pronounced in specific molecular subgroups. Patients with co-mutations in NPM1 and epigenetic regulators like DNMT3A or TET2 derived exceptional benefit [7]. For instance:

- In patients with FLT3-ITD and NPM1 mutations, the median OS was not reached (NR) with quizartinib vs. 15.1 months with placebo (HR 0.64) [7].

- Patients with the "triple mutation" of FLT3-ITD, NPM1, and DNMT3A showed a median OS of NR with quizartinib vs. 9.6 months with placebo (HR 0.47) [7].

Safety Profile and Risk Management

The safety profile of quizartinib is managed with specific monitoring and dose modification guidelines.

Table 3: Common Adverse Events and Management in the QuANTUM-First Trial

| Adverse Event | Quizartinib + Chemo (%) | Placebo + Chemo (%) | Management Recommendations |

|---|---|---|---|

| Febrile Neutropenia | 44 | 42 | Standard supportive care, growth factors, antibiotics. |

| Diarrhea | 42 | 39 | Antidiarrheal medications, fluid and electrolyte management. |

| Mucositis | 38 | 33 | Oral hygiene, analgesics, mucosal protectants. |

| Nausea | 34 | 31 | Antiemetic prophylaxis and treatment. |

| Sepsis | 30 | 26 | Prompt evaluation and antibiotic therapy. |

| QTc Prolongation | ~2.3% had QTcF >500 ms | -- | See Boxed Warning and monitoring protocol below. |

Boxed Warning and Risk Evaluation and Mitigation Strategy (REMS)

Quizartinib carries a Boxed Warning for QT prolongation, torsades de pointes, and cardiac arrest [3] [5]. Its prescription is restricted through the Vanflyta REMS program [3] [1].

Electrocardiogram (ECG) and Electrolyte Monitoring Protocol [5] [1]:

- Contraindications: Do not initiate in patients with QTcF >450 ms, severe hypokalemia, severe hypomagnesemia, long QT syndrome, or history of ventricular arrhythmias/torsades de pointes.

- Baseline: Assess ECG and electrolytes; correct deficiencies prior to initiation.

- During Induction/Consolidation: Perform ECGs once weekly.

- During Maintenance: Perform ECGs prior to initiation, once weekly for at least the first month after dose initiation/escalation, and periodically thereafter.

- Dose Modifications: Interrupt and reduce dose for QTcF >480 ms; permanently discontinue for QTcF >500 ms.

Recommended Dose Modifications for Adverse Events

- For QTcF prolongation: Interrupt dose until QTcF returns to ≤450 ms, then restart at a reduced dose (26.5 mg once daily). Permanently discontinue if QTcF >500 ms occurs [5].

- For other Grade 3+ non-hematologic events: Interrupt quizartinib until the event resolves to Grade ≤1, then restart at a reduced dose (26.5 mg once daily). May re-escalate to 35.4 mg or 53 mg if the event does not recur [5].

Mechanism of Action and Signaling Pathways

Quizartinib is a highly selective type II FLT3 inhibitor that binds to the inactive conformation of the FLT3 receptor, stabilizing it and preventing activation [2]. The FLT3-ITD mutation causes constitutive ligand-independent activation of the receptor, leading to uncontrolled signaling through key downstream pathways such as RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and STAT5 [8] [2]. By inhibiting FLT3-ITD, quizartinib blocks these proliferative and anti-apoptotic signals, leading to the death of leukemic blasts.

Diagram 1: Mechanism of FLT3-ITD and quizartinib inhibition. The FLT3-ITD mutation leads to constitutive activation of downstream proliferative pathways. Quizartinib, as a type II inhibitor, binds to the inactive kinase, preventing this signaling.

Experimental Protocols for Functional Drug Screening

For research purposes, functional drug sensitivity profiling can be used to assess the response of primary patient samples to quizartinib and other agents. The following protocol, adapted from recent literature, outlines an image-based high-content screening approach [9].

Protocol: Image-Based Drug Sensitivity Profiling in Primary AML Cells

Objective: To quantify the on-target cytotoxicity of quizartinib against primary leukemic blasts in a co-culture with non-malignant bone marrow mononuclear cells.

Materials:

- Primary mononuclear cells from AML patient blood or bone marrow.

- Custom drug library including quizartinib and other FLT3 inhibitors.

- Cell culture plates (e.g., 384-well).

- Cell staining markers (e.g., CD45, lineage-specific markers).

- High-content imaging system.

- Image analysis software (e.g., with Mask R-CNN model for cell segmentation).

Workflow:

Diagram 2: Experimental workflow for image-based drug sensitivity profiling of primary AML samples.

Procedure:

- Sample Preparation: Isolate mononuclear cells from fresh or viably frozen patient samples. Determine the immunophenotype of leukemic blasts via flow cytometry for later image analysis [9].

- Drug Treatment: Plate cells in 384-well plates pre-dispensed with a compound library. Include quizartinib at a range of concentrations (e.g., 1 nM to 10 µM), positive controls (e.g., other cytotoxics), and negative controls (DMSO). Incubate for 48-72 hours [9].

- Staining and Fixation: Stain cells with a viability dye and antibodies against blast-specific surface markers (e.g., a combination of CD45, CD33, CD34, etc., as defined by the patient's immunophenotype). Fix cells and acquire images on a high-content imager [9].

- Image Analysis: Use a pre-trained deep learning model (e.g., Mask R-CNN) for cell segmentation. Classify cells into "viable blasts," "non-viable blasts," and "non-blast" populations based on marker expression and morphology [9].

- Data Analysis: Calculate the blast-specific viability for each drug well normalized to the DMSO control wells. Generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) for quizartinib for each patient sample.

Integration with Multi-Omics: For a systems-level understanding, integrate drug sensitivity scores with molecular data from the same samples, such as whole-exome sequencing, RNA sequencing, and ATAC-seq, to identify genomic and epigenomic correlates of response and resistance [9].

Conclusion

Quizartinib represents a significant advancement in the first-line treatment of FLT3-ITD–positive AML, establishing a new standard of care when combined with intensive chemotherapy. Its efficacy is particularly marked in patients with co-mutations in NPM1 and epigenetic regulator genes. The application of its clinical protocol requires strict adherence to cardiac monitoring guidelines due to the risk of QTc prolongation. For the research and development community, the continued exploration of quizartinib in combination with other novel agents (e.g., venetoclax) and in defined molecular contexts, supported by functional precision medicine approaches, will be key to unlocking its full therapeutic potential and overcoming resistance.

References

- 1. Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy [pharmacytimes.com]

- 2. Quizartinib: a potent and selective FLT3 inhibitor for the ... [jhoonline.biomedcentral.com]

- 3. FDA approves quizartinib for newly diagnosed acute myeloid leukemia | FDA [fda.gov]

- 4. Quizartinib in Newly Diagnosed FLT3-ITD–Positive Acute Myeloid Leukemia - The ASCO Post [ascopost.com]

- 5. Dosing and Administration | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]

- 6. Quizartinib Becomes SOC Option in Newly Diagnosed AML With FLT3 ITD Mutation [targetedonc.com]

- 7. Quizartinib Plus Chemotherapy Shows Strong Activity in FLT3-ITD–Positive, NPM1-Mutated AML | OncLive [onclive.com]

- 8. Quizartinib (AC220): a promising option for acute myeloid ... [pmc.ncbi.nlm.nih.gov]

- 9. Image-based drug screening combined with molecular ... [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quizartinib with Allo-HSCT in FLT3-ITD+ AML

This document provides a detailed framework for the use of quizartinib in combination with standard chemotherapy and allo-HSCT, based on the phase 3 QuANTUM-First trial (NCT02668653) and subsequent post-hoc analyses [1] [2]. The intended audience is researchers and clinical scientists involved in the development and implementation of AML treatment strategies.

Scientific Rationale and Clinical Evidence

FLT3-ITD mutations occur in approximately 25% of newly diagnosed AML cases and are associated with a high disease burden, increased relapse rate, and inferior overall survival (OS) [1] [3] [4]. The constitutive activation of the FLT3 receptor drives leukemogenesis through the MAPK/ERK, PI3K/AKT, and STAT5 pathways, promoting cell proliferation and survival [3] [4].

Quizartinib is a highly potent and selective, second-generation, type II FLT3 inhibitor. Its primary mechanism of action is binding to the ATP-binding site of the FLT3 receptor, effectively inhibiting its kinase activity and inducing apoptosis in leukemic cells [3] [4].

The QuANTUM-First trial established the efficacy of adding quizartinib to standard care, demonstrating a significant improvement in median overall survival from 15.1 months to 31.9 months [5]. A key post-hoc analysis evaluated the impact of allo-HSCT timing within this regimen, revealing that both quizartinib treatment and transplantation in first complete remission (CR1) or composite complete remission (CRc1) are independent predictive factors for longer OS [1] [6] [2]. The quantitative survival benefits are summarized in the table below.

Table 1: Impact of Quizartinib and Allo-HSCT on Overall Survival (OS) in QuANTUM-First

| Patient Population & Intervention | Hazard Ratio (HR) for OS | 95% Confidence Interval | P-value |

|---|---|---|---|

| In CR1: Quizartinib treatment [1] | 0.553 | 0.383 - 0.798 | 0.0015 |

| In CR1: Allo-HSCT [1] | 0.527 | 0.349 - 0.796 | 0.0023 |

| In CRc1: Quizartinib treatment [1] | 0.645 | 0.470 - 0.886 | 0.0068 |

| In CRc1: Allo-HSCT [1] | 0.557 | 0.391 - 0.793 | 0.0012 |

The following workflow outlines the standard treatment protocol and key decision points:

Detailed Experimental & Clinical Protocols

2.1. Patient Selection and Pretreatment Screening

- Inclusion Criteria: Adult patients (≥18 years) with newly diagnosed, FLT3-ITD-positive AML, confirmed by an FDA-approved test, who are candidates for intensive chemotherapy [1] [5].

- Key Exclusion Criteria: Severe hypokalemia, severe hypomagnesemia, long QT syndrome, or history of ventricular arrhythmias/torsades de pointes [7] [5].

- Baseline Assessments:

- FLT3 Mutation Testing: Use a validated assay (e.g., PCR-based) to confirm FLT3-ITD status [1] [5].

- Cardiac Monitoring: 12-lead ECG to confirm QTcF ≤ 450 ms [7] [5].

- Serum Electrolytes: Measure potassium and magnesium; correct deficiencies prior to initiation [7] [5].

- Pregnancy Test: Verify pregnancy status in females of reproductive potential [5].

2.2. Dosing and Treatment Schedule

The treatment course is divided into three phases: induction, consolidation, and maintenance. Dosing is based on the quizartinib dihydrochloride salt, expressed in terms of quizartinib [5].

Table 2: Detailed Quizartinib Dosing Protocol

| Treatment Phase | Concomitant Chemotherapy | Quizartinib Dosing & Timing | Notes |

|---|---|---|---|

| Induction | Cytarabine (7 days) + Anthracycline (3 days) ['7+3'] | 35.4 mg orally, once daily, on Days 8-21 of each cycle [5]. | A second induction cycle (using '7+3' or '5+2') is permitted. For '5+2', administer quizartinib on Days 6-19 [5]. |

| Consolidation | High-Dose Cytarabine (on Days 1, 3, 5) | 35.4 mg orally, once daily, on Days 6-19 of each cycle [5]. | Up to 4 cycles can be administered. |

| Maintenance | Monotherapy (initiated after blood count recovery) | Cycle 1-2: 26.5 mg orally, once daily, on Days 1-14. Subsequent Cycles: Escalate to 53 mg once daily from Day 15 onward [5]. | Continue for up to 36 cycles (28 days/cycle). Do not initiate or escalate if QTcF > 450 ms [7]. |

2.3. Allo-HSCT Integration Protocol

- Optimal Timing: Allo-HSCT should be performed as a protocol-specified procedure during the first complete remission (CR1) or composite complete remission (CRc1), following induction/consolidation and before maintenance [1] [2].

- Pre-HSCT Quizartinib Cessation: Permanently discontinue quizartinib at least 7 days before starting the conditioning regimen for allo-HSCT [5].

- Post-HSCT Considerations:

- According to the US prescribing information, quizartinib is not indicated as maintenance monotherapy after allo-HSCT, as an overall survival benefit in this setting has not been demonstrated [7] [5].

- Patients in the QuANTUM-First trial who resumed quizartinib post-engraftment did so per initial randomization, but this remains an area of ongoing research [1] [3].